molecular formula C13H13NO3 B11878624 1-Allyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 88371-26-0

1-Allyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B11878624
CAS No.: 88371-26-0
M. Wt: 231.25 g/mol
InChI Key: WCWGWULTGPAVKC-UHFFFAOYSA-N
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Description

1-Allyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an allyl group, a ketone, and a carboxylic acid functional group. The molecular formula of this compound is C13H13NO3, and it has a molecular weight of 231.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves multicomponent reactions. One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions often involve the direct coupling of the C(sp3)–H bond of tetrahydroquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of environmentally benign catalysts and solvent-free conditions, are often applied to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the allyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP).

    Reduction: Sodium borohydride (NaBH4).

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

1-Allyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Allyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Allyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylic acid benzyl ester
  • 4-Hydroxy-2-quinolones
  • 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides

Uniqueness: 1-Allyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific research and industrial applications .

Properties

CAS No.

88371-26-0

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2-oxo-1-prop-2-enyl-3,4-dihydroquinoline-6-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-2-7-14-11-5-3-10(13(16)17)8-9(11)4-6-12(14)15/h2-3,5,8H,1,4,6-7H2,(H,16,17)

InChI Key

WCWGWULTGPAVKC-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)CCC2=C1C=CC(=C2)C(=O)O

Origin of Product

United States

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